7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione
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Description
The compound seems to be a complex organic molecule that likely contains a quinazoline-2,4-dione core structure, which is a type of heterocyclic compound. Quinazoline derivatives have been studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinazoline core, with various substituents attached. These include a 3-bromophenyl group, a 1,2,4-oxadiazol-5-yl group, and a 4-methoxyphenyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some related compounds have been found to have a high degree of stability and good solubility in organic solvents .Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the coupling of the two rings to form the target compound.", "Starting Materials": [ "3-bromobenzoic acid", "hydrazine hydrate", "4-methoxybenzaldehyde", "2-nitrobenzoyl chloride", "ethyl acetoacetate", "sodium ethoxide", "sodium hydroxide", "2-chloro-3-nitrobenzoic acid", "4-methoxyaniline", "phosphorus oxychloride", "acetic anhydride", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "ethanol", "diethyl ether", "chloroform", "water" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid: 3-bromobenzoic acid is reacted with hydrazine hydrate to form 3-(3-bromophenyl)hydrazine. This is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid.", "Synthesis of 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione: 4-methoxybenzaldehyde is reacted with 2-nitrobenzoyl chloride in the presence of sodium hydroxide to form 4-methoxy-2-nitrobenzophenone. This is then reacted with 2-chloro-3-nitrobenzoic acid in the presence of phosphorus oxychloride to form 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione.", "Coupling of the oxadiazole and quinazoline rings: 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid is reacted with acetic anhydride in the presence of sodium acetate to form the corresponding acetic anhydride derivative. This is then reacted with 3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate to form the target compound '7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)quinazoline-2,4(1H,3H)-dione'." ] } | |
CAS No. |
1326877-35-3 |
Molecular Formula |
C23H15BrN4O4 |
Molecular Weight |
491.301 |
IUPAC Name |
7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C23H15BrN4O4/c1-31-17-8-6-16(7-9-17)28-22(29)18-10-5-14(12-19(18)25-23(28)30)21-26-20(27-32-21)13-3-2-4-15(24)11-13/h2-12H,1H3,(H,25,30) |
InChI Key |
IMBVXSAYQLROBM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O |
solubility |
not available |
Origin of Product |
United States |
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